
4-Bromo-1-(bromomethyl)-2-nitrobenzene
Overview
Description
4-Bromo-1-(bromomethyl)-2-nitrobenzene (C₇H₅Br₂NO₂, MW: 294.94 g/mol, CAS: 82420-34-6) is a dihalogenated nitroaromatic compound featuring a bromomethyl (-CH₂Br) and nitro (-NO₂) group at the 1- and 2-positions, respectively, on a brominated benzene ring . It is synthesized via benzylic bromination of 4-bromo-2-iodo-1-methylbenzene using N-bromosuccinimide (NBS) and catalytic AIBN, yielding a versatile intermediate for heterocyclic chemistry . This compound is pivotal in the Davis-Beirut reaction to synthesize 7-bromoindazolones, which are precursors for high-throughput biological screening libraries . Its reactivity stems from the electron-withdrawing nitro group and the labile bromomethyl substituent, enabling alkylation and cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(bromomethyl)-2-nitrobenzene typically involves the bromination of 2-nitrotoluene. The process can be carried out in several steps:
Nitration of Toluene: Toluene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitrotoluene.
Bromination: The 2-nitrotoluene is then brominated using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atoms at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(bromomethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups replacing the bromine atoms.
Reduction: 4-Bromo-1-(aminomethyl)-2-nitrobenzene or 4-Bromo-1-(bromomethyl)-2-aminobenzene.
Oxidation: 4-Bromo-1-(carboxymethyl)-2-nitrobenzene or 4-Bromo-1-(formylmethyl)-2-nitrobenzene.
Scientific Research Applications
Introduction to 4-Bromo-1-(bromomethyl)-2-nitrobenzene
This compound, with the CAS number 82420-34-6, is an aromatic compound characterized by the presence of two bromine atoms and a nitro group attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 294.93 g/mol. The unique structural features of this compound contribute to its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can participate in various reactions, including:
- Nucleophilic Substitution Reactions : The bromomethyl group can be replaced by nucleophiles, leading to the formation of new compounds.
- Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit potential biological activities, including:
- Antitumor Activity : Some derivatives have shown promise as anticancer agents, indicating that this compound may play a role in developing new cancer therapeutics.
- Neuroprotective Effects : Related compounds have been investigated for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.
Pharmacological Studies
The pharmacokinetic properties of this compound have been evaluated, revealing its interactions with various biological targets:
- CYP Enzyme Inhibition : This compound has been identified as a CYP1A2 and CYP2C9 inhibitor, which may influence drug metabolism .
- Blood-Brain Barrier Permeability : Its ability to permeate the blood-brain barrier (BBB) suggests potential applications in central nervous system (CNS) drug development .
Structure-Activity Relationship (SAR) Studies
The unique combination of bromine atoms and nitro groups at specific positions makes this compound particularly interesting for synthetic chemists and pharmacologists. SAR studies often focus on how structural modifications affect biological activity, guiding the design of more effective compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(bromomethyl)-2-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and nitro group make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, synthesis routes, and applications of 4-bromo-1-(bromomethyl)-2-nitrobenzene with analogous compounds:
Reactivity and Application Differences
- Bromomethyl vs. Chloromethyl Groups : The bromomethyl group in this compound is more reactive in nucleophilic substitutions (e.g., SN2 reactions) compared to the chloromethyl analog due to the weaker C-Br bond . This makes the former preferable in alkylation reactions for drug discovery.
- Nitro Group Effects : The nitro group’s meta-directing nature influences regioselectivity in electrophilic substitutions. For example, in 4-bromo-2-nitroanisole, the electron-donating methoxy group at the 1-position alters electronic density, favoring reactions at the 5-position .
- Steric and Electronic Modifications : 2-Bromo-1,3,5-trimethyl-4-nitrobenzene incorporates methyl groups that sterically hinder reactive sites, limiting its utility in cross-coupling but enhancing stability in harsh conditions .
Crystallographic and Physicochemical Properties
- 4-Bromo-1-nitrobenzene (): Lacks the bromomethyl group but shares a nitro and bromo substituent. Its planar structure exhibits π-π stacking (3.64 Å) and weak C–H···O hydrogen bonding, contrasting with the non-planar conformations induced by bulky substituents like bromomethyl .
- 4,4'-Dibromo-2,2'-dinitrobiphenyl (): A biphenyl derivative with bromo and nitro groups on adjacent rings. Its extended conjugation system (MW: 402.00 g/mol) makes it valuable in organic electronics, unlike the monomeric target compound .
Biological Activity
4-Bromo-1-(bromomethyl)-2-nitrobenzene is a halogenated nitrobenzene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₇H₅Br₂N O₂
- Molecular Weight : 294.93 g/mol
- CAS Number : 35287-42-4
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, leading to significant pharmacological effects. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular targets, including proteins and nucleic acids. This interaction may result in alterations in cellular signaling pathways and gene expression.
Biological Activities
-
Antimicrobial Activity
- Studies have indicated that derivatives of halogenated nitrobenzenes exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The presence of bromine atoms enhances the lipophilicity and reactivity of the compound, which may contribute to its antimicrobial efficacy.
-
Cytotoxic Effects
- Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in these cells suggests potential applications in cancer therapy.
-
Trypanocidal Activity
- Similar compounds have shown promising activity against Trypanosoma cruzi, the causative agent of Chagas disease. This highlights the potential for this compound as a lead compound for developing new treatments for parasitic infections.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against various bacterial strains | |
Cytotoxicity | Induces apoptosis in cancer cell lines | |
Trypanocidal | Active against Trypanosoma cruzi |
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of this compound on human cancer cell lines, it was found that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism involved the activation of caspase-dependent pathways leading to apoptosis, indicating its potential as an anticancer agent.
Case Study: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of halogenated nitrobenzenes, including this compound. The compound exhibited notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the strain tested.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Bromo-1-(bromomethyl)-2-nitrobenzene?
- Methodology : A common approach involves bromination of nitro-substituted benzyl alcohols. For example, 1-(2-nitrophenyl)ethanol reacts with phosphorus tribromide (PBr₃) in dichloromethane (DCM) under anhydrous conditions. After 2 hours of stirring, the reaction is quenched with saturated NaHCO₃, and the product is extracted using ethyl acetate (EtOAc) or DCM. Purification via silica gel chromatography yields the target compound in high purity (87% yield) .
- Key Considerations : Control reaction temperature (<0°C to room temperature) to avoid side reactions. Monitor reaction progress via TLC and confirm purity using NMR (¹H and ¹³C) .
Q. How is this compound characterized structurally?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H-NMR (δ 4.8 ppm for -CH₂Br, δ 8.1–8.3 ppm for aromatic protons) and ¹³C-NMR (δ 30–35 ppm for CH₂Br, 120–140 ppm for aromatic carbons) .
- X-ray Crystallography : Programs like SHELXL refine crystal structures using diffraction data. For brominated aromatics, heavy atom effects improve resolution .
Q. What purification methods are effective for isolating this compound?
- Chromatography : Use silica gel columns with hexane/EtOAc (8:2) for baseline separation. Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) enhance purity for sensitive applications .
- Crystallization : Recrystallize from ethanol or DCM/hexane mixtures to remove non-polar impurities.
Advanced Research Questions
Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?
- Approach :
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to identify electrophilic sites (e.g., bromine substituents). Calculate Fukui indices to predict susceptibility to SN2 reactions .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., bromomethyl group) to guide experimental design .
Q. How are contradictions in spectroscopic data resolved?
- Case Study : Discrepancies between NMR and X-ray data (e.g., unexpected splitting in aromatic protons) may arise from dynamic effects (e.g., rotational barriers).
- Resolution :
- VT-NMR : Perform variable-temperature NMR to detect conformational changes .
- Synchrotron Crystallography : High-resolution X-ray data (λ = 0.7–1.0 Å) clarify bond lengths/angles .
Q. What experimental designs study thermal stability and decomposition pathways?
- Thermogravimetric Analysis (TGA) : Monitor mass loss at 10°C/min under nitrogen. Decomposition onset >150°C suggests stability for room-temperature reactions .
- GC-MS Pyrolysis : Heat samples to 300°C in a sealed system and analyze volatile byproducts (e.g., HBr, NO₂) to infer degradation mechanisms.
Properties
IUPAC Name |
4-bromo-1-(bromomethyl)-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSJBMQFFQYDGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509230 | |
Record name | 4-Bromo-1-(bromomethyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50509230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82420-34-6 | |
Record name | 4-Bromo-1-(bromomethyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50509230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-nitrobenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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